molecular formula C19H16F2N4O B2529849 N-(2,6-difluorophenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899735-50-3

N-(2,6-difluorophenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2529849
CAS No.: 899735-50-3
M. Wt: 354.361
InChI Key: XGLWWLFJOXRVGB-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C19H16F2N4O and its molecular weight is 354.361. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, including pyrazines, pyridines, and pyrroles, are pivotal in pharmaceuticals, agrochemicals, and materials science due to their significant biological activities and structural diversity. Research has explored their synthesis, properties, and applications, underscoring the importance of such compounds in developing new therapeutic agents and materials (Higasio & Shoji, 2001), (Higashio & Shoji, 2004).

Metal–Organic Frameworks (MOFs)

Compounds with pyridine and pyrazine motifs have been utilized in constructing metal–organic frameworks (MOFs), which are critical for applications in catalysis, gas storage, and separation technologies. The structural characterization and properties of these MOFs, such as hydrogen bonding and framework stability, offer insights into designing more efficient and functional materials (Cati & Stoeckli-Evans, 2014).

Supramolecular Chemistry

The study of supramolecular interactions involving pyrazine and pyridine carboxamide derivatives highlights their potential in forming novel crystal structures. These interactions are fundamental in crystal engineering, where the aim is to design materials with specific properties based on the understanding of hydrogen bonding patterns and molecular recognition (Vishweshwar et al., 2002).

Antitubercular and Antibacterial Activities

The synthesis and biological evaluation of carboxamide derivatives, including those related to the compound , have shown significant antitubercular and antibacterial activities. These studies are crucial for the development of new therapeutic agents against resistant microbial strains (Bodige et al., 2020).

Organic Electronics and Photonics

Research into the electronic structure and photophysical properties of dihydropyrazine derivatives has provided valuable insights into the design of organic electronic and photonic materials. These studies focus on the synthesis, characterization, and application potential of these compounds in light-emitting diodes, solar cells, and sensors (Lukes et al., 2015).

Properties

IUPAC Name

N-(2,6-difluorophenyl)-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N4O/c20-14-3-1-4-15(21)17(14)23-19(26)25-12-11-24-10-2-5-16(24)18(25)13-6-8-22-9-7-13/h1-10,18H,11-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLWWLFJOXRVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=NC=C3)C(=O)NC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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